2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide
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Overview
Description
2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide is an organic compound with the molecular formula C13H18ClNO2. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide typically involves the reaction of 3-methyl-5-(propan-2-yloxy)aniline with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The amide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In the study of enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-3-methoxyphenyl)-N-(2-methoxy-5-methylphenyl)propanamide
- 2-Chloro-N-(3-methyl-4-propoxyphenyl)propanamide
Uniqueness
2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide is unique due to its specific substitution pattern and the presence of the propanamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Biological Activity
2-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide is an organic compound with a molecular formula of C13H18ClNO2 and a molecular weight of approximately 255.74 g/mol. The compound features a chlorinated aromatic ring and an amide functional group, which contribute to its unique chemical reactivity and potential biological activity. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound is characterized by:
- Molecular Weight : 255.74 g/mol
- Melting Point : 126-128 °C
- Solubility : Soluble in organic solvents like chloroform and dimethyl sulfoxide due to the presence of the propan-2-yloxy group.
Mechanisms of Biological Activity
The biological activity of this compound is largely influenced by its structural components. The chlorine atom on the phenyl ring may enhance its reactivity, allowing it to interact with various biological targets.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other chlorinated compounds that have shown inhibitory effects on lipoxygenase enzymes.
- Receptor Binding : It may exhibit binding affinity to various receptors, influencing signaling pathways related to inflammation and cancer progression.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially reducing oxidative stress in cells.
Biological Activity Studies
Research has indicated that compounds structurally related to this compound possess significant biological activities:
Case Studies and Research Findings
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Anticancer Properties : In studies examining compounds similar to this compound, researchers found that these compounds could inhibit HDAC activity, leading to reduced proliferation of cancer cells in vitro. The mechanism involves the modulation of gene expression related to cell cycle regulation and apoptosis.
- Case Study: A study reported that a related chlorinated compound exhibited IC50 values indicating effective inhibition of cancer cell lines, suggesting potential for therapeutic development against malignancies.
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Anti-inflammatory Effects : Research on similar compounds has shown that they can inhibit lipoxygenase (LOX) activity, which is involved in the synthesis of inflammatory mediators such as leukotrienes.
- Case Study: A compound with a similar structure was found to significantly reduce paw edema in animal models, demonstrating its potential as an anti-inflammatory agent.
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Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets using molecular docking simulations.
- Findings: These studies suggest strong interactions with enzymes involved in inflammatory pathways, indicating a promising avenue for further pharmacological exploration.
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
255.74 g/mol |
IUPAC Name |
2-chloro-N-(3-methyl-5-propan-2-yloxyphenyl)propanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-8(2)17-12-6-9(3)5-11(7-12)15-13(16)10(4)14/h5-8,10H,1-4H3,(H,15,16) |
InChI Key |
XBVAQAKOLHEDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C)NC(=O)C(C)Cl |
Origin of Product |
United States |
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